molecular formula C18H16N4O B2797969 (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1428357-83-8

(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2797969
CAS No.: 1428357-83-8
M. Wt: 304.353
InChI Key: HSGCNFURXJVJML-UHFFFAOYSA-N
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Description

(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone: is a complex organic compound featuring an imidazole ring, a pyridine ring, and a quinoline moiety. These structures bestow the compound with unique chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Imidazole Ring Formation: : The synthesis often begins with the preparation of the imidazole ring through a multistep process involving reactants such as glyoxal and ammonia under acidic conditions.

  • Pyridine Ring Construction: : Pyridine derivatives can be synthesized via reactions such as the Hantzsch pyridine synthesis, using aldehydes, ammonia, and β-dicarbonyl compounds.

  • Quinoline Assembly: : The quinoline structure is typically formed using the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.

  • Combining the Moieties: : The final step involves coupling the imidazole, pyridine, and quinoline rings through suitable linkers under controlled conditions to form the desired compound. Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are frequently used.

Industrial Production Methods

Scaling up these methods for industrial production requires optimizing reaction conditions for yield, purity, and cost-effectiveness. Continuous flow chemistry and advanced catalytic systems often play a role in industrial setups to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions involving reagents like lithium aluminum hydride can transform ketone functionalities into alcohols.

  • Substitution: : The compound can participate in substitution reactions where functional groups on the pyridine or imidazole rings are replaced by other groups, typically in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Conditions: : Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)

Major Products

Depending on the type of reaction, major products can include alcohols (from reductions), substituted pyridine derivatives (from substitutions), and oxidized analogs (from oxidations).

Scientific Research Applications

Biology: : Its biological activity is of interest, especially in binding studies with proteins or nucleic acids, potentially acting as a molecular probe.

Medicine: : The compound’s structure suggests potential pharmacological properties, warranting investigation as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: : In industrial applications, it could be used in developing new materials, such as polymers with unique properties or as a catalyst in various chemical reactions.

Mechanism of Action

The compound’s mechanism of action, particularly in biological contexts, involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the nature of these interactions, which can be elucidated through computational and experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(quinolin-1(2H)-yl)methanone: : Differing in the saturation of the quinoline moiety.

  • (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydroquinolin-1(2H)-yl)methanone: : Variation in the substitution pattern on the quinoline ring.

Uniqueness

  • The specific combination of imidazole, pyridine, and quinoline rings in (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone provides a unique scaffold for interacting with biological targets and participating in various chemical reactions, distinguishing it from similar compounds.

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Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-imidazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-10-3-5-14-4-1-2-6-17(14)22)16-12-15(7-8-20-16)21-11-9-19-13-21/h1-2,4,6-9,11-13H,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGCNFURXJVJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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